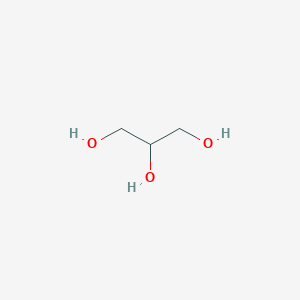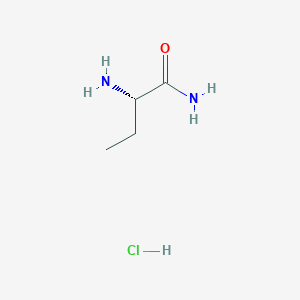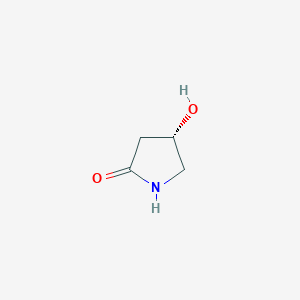
(S)-4-Hydroxy-2-pyrrolidinone
描述
(S)-4-Hydroxy-2-pyrrolidinone is a chiral compound with significant importance in various fields of chemistry and biology It is a derivative of pyrrolidinone, characterized by the presence of a hydroxyl group at the fourth position of the pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Hydroxy-2-pyrrolidinone typically involves the reduction of 4-keto-2-pyrrolidinone. One common method is the asymmetric reduction using chiral catalysts to ensure the production of the (S)-enantiomer. The reaction conditions often include the use of hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
化学反应分析
Types of Reactions: (S)-4-Hydroxy-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-keto-2-pyrrolidinone.
Reduction: Further reduction can lead to the formation of 4-hydroxy-2-pyrrolidine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 4-Keto-2-pyrrolidinone.
Reduction: 4-Hydroxy-2-pyrrolidine.
Substitution: Various substituted pyrrolidinones depending on the reagents used.
科学研究应用
(S)-4-Hydroxy-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including its use in the development of drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-4-Hydroxy-2-pyrrolidinone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target molecules, enhancing its binding affinity and specificity.
相似化合物的比较
4-Hydroxy-2-pyrrolidinone: The racemic mixture of the compound.
4-Keto-2-pyrrolidinone: The oxidized form of the compound.
4-Hydroxy-2-pyrrolidine: The fully reduced form of the compound.
Uniqueness: (S)-4-Hydroxy-2-pyrrolidinone is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This enantiomeric purity is crucial for its application in pharmaceuticals, where the (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer or the racemic mixture.
属性
IUPAC Name |
(4S)-4-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGISYQVOGVIEU-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68108-18-9 | |
| Record name | 2-Pyrrolidinone, 4-hydroxy-, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068108189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-(-)-4-Hydroxypyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-4-Hydroxy-2-pyrrolidinone a molecule of interest for synthetic chemists?
A: this compound and its derivatives are valuable chiral building blocks for synthesizing various biologically active compounds. [, , , ] Their presence in natural products and pharmaceutical compounds makes their efficient synthesis a topic of significant research interest.
Q2: What are some of the key approaches to synthesizing this compound that have been explored in the literature?
A2: Researchers have investigated several synthetic routes to access this compound enantioselectively. Some notable strategies include:
- Chiral Resolution: Starting with a racemic mixture and using resolving agents to separate the desired (S)-enantiomer. []
- Chiral Pool Approach: Utilizing readily available chiral starting materials like (S)-malic acid as a foundation for the synthesis. []
- Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to introduce chirality during key synthetic steps, as demonstrated in the development of novel approaches to this compound and its 3-substituted analogs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


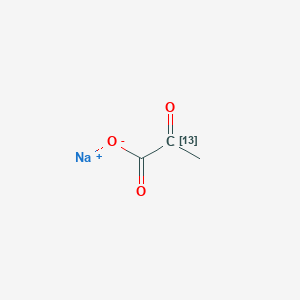
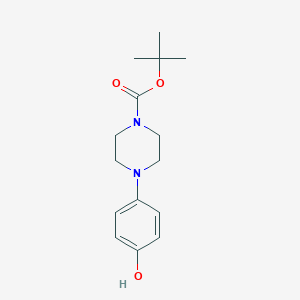
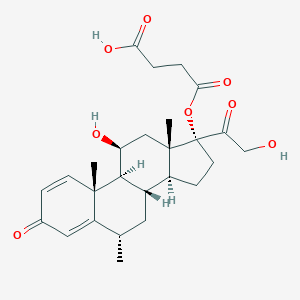
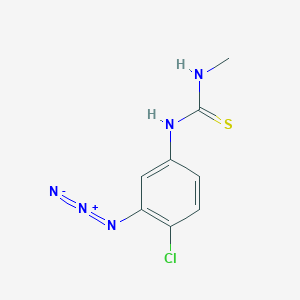
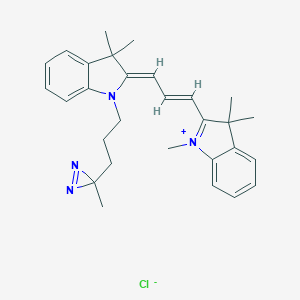
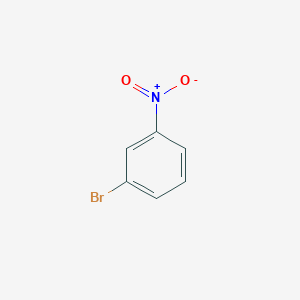
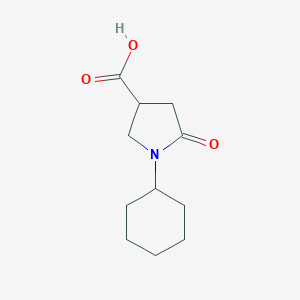
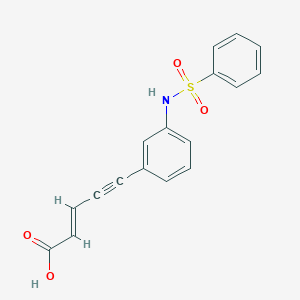

![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)


